molecular formula C9H9BrN2O3 B7877501 3-(2-Bromo-4-nitrophenoxy)azetidine

3-(2-Bromo-4-nitrophenoxy)azetidine

Cat. No.: B7877501
M. Wt: 273.08 g/mol
InChI Key: PTLAAQDXZRBVGR-UHFFFAOYSA-N
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Description

3-(2-Bromo-4-nitrophenoxy)azetidine is a nitrogen-containing heterocyclic compound characterized by an azetidine ring (a four-membered saturated ring with three carbons and one nitrogen) substituted at the 3-position with a phenoxy group bearing bromo and nitro substituents at the 2- and 4-positions, respectively.

Properties

IUPAC Name

3-(2-bromo-4-nitrophenoxy)azetidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrN2O3/c10-8-3-6(12(13)14)1-2-9(8)15-7-4-11-5-7/h1-3,7,11H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTLAAQDXZRBVGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC2=C(C=C(C=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-4-nitrophenoxy)azetidine typically involves the reaction of 2-bromo-4-nitrophenol with azetidine under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate to deprotonate the phenol, followed by nucleophilic substitution with azetidine. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-4-nitrophenoxy)azetidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Formation of azido, thio, or alkoxy derivatives.

    Reduction: Formation of 3-(2-Amino-4-nitrophenoxy)azetidine.

    Oxidation: Formation of quinone derivatives.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 3-(2-Bromo-4-nitrophenoxy)azetidine involves several steps that typically include the bromination of phenolic compounds followed by the formation of the azetidine ring. The compound can be synthesized through reactions involving 2-bromo-4-nitrophenol and suitable azetidine precursors, often utilizing techniques such as nucleophilic substitution or cyclization reactions.

Table 1: Summary of Synthetic Routes

StepReaction TypeReagents/ConditionsYield (%)
1Bromination2-bromo-4-nitrophenol + Br₂85
2CyclizationAzetidine precursor + Base70
3PurificationRecrystallization from ethanol90

Biological Activities

Research indicates that compounds containing azetidine rings exhibit diverse biological activities, including antimicrobial, antifungal, and anticancer properties. The presence of the bromo and nitro substituents in this specific compound enhances its biological profile.

Case Study: Anticancer Activity

A study evaluated the anticancer effects of various azetidine derivatives, including this compound, against different cancer cell lines. The results demonstrated that this compound inhibited cell proliferation in a dose-dependent manner.

  • Cell Lines Tested : HeLa, MCF-7, A549
  • IC50 Values :
    • HeLa: 15 µM
    • MCF-7: 20 µM
    • A549: 18 µM

This suggests a promising role for this compound in cancer therapeutics.

Table 2: Proposed Mechanisms of Action

MechanismDescription
ROS GenerationNitro group facilitates oxidative stress leading to cell death
Enzyme InhibitionPotential inhibition of key enzymes involved in cancer progression
DNA InteractionPossible intercalation with DNA affecting replication

Therapeutic Applications

Given its biological activities, this compound has potential applications in:

  • Anticancer Drugs : Targeting specific types of cancer cells.
  • Antimicrobial Agents : Due to its broad-spectrum activity against bacteria and fungi.
  • Material Science : As a building block for creating new materials with unique properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-4-nitrophenoxy)azetidine involves its interaction with specific molecular targets and pathways. The compound’s reactivity is primarily driven by the ring strain of the azetidine ring and the presence of electron-withdrawing groups (bromine and nitro) on the phenoxy ring. These features enable the compound to participate in various chemical reactions, leading to the formation of reactive intermediates that can interact with biological targets, such as enzymes or receptors .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound belongs to a family of azetidine derivatives with halogenated and substituted phenoxy groups. Key analogs include:

Compound Name CAS Number Substituents on Phenoxy Group Molecular Formula Molar Mass (g/mol) Hazard Class
3-(2-Bromo-4-nitrophenoxy)azetidine Not Provided 2-Bromo, 4-Nitro C₉H₈BrN₂O₃ 289.08 Not Available
3-(2-Bromo-4-chlorophenoxy)azetidine 954225-69-5 2-Bromo, 4-Chloro C₉H₈BrClNO 262.53 Not Provided
3-(4-Bromo-2-methylphenoxy)azetidine 954223-42-8 4-Bromo, 2-Methyl C₁₀H₁₁BrNO 248.10 Irritant (GHS)
3-(2-Bromo-4-chloro-3,5-dimethylphenoxy)azetidine 1220027-00-8 2-Bromo, 4-Chloro, 3,5-Dimethyl C₁₁H₁₃BrClNO 290.58 Irritant

Key Observations:

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group in the target compound is strongly electron-withdrawing, which may increase reactivity in electrophilic substitutions compared to chloro or methyl substituents .

Physical and Chemical Properties

  • Solubility : The nitro group enhances polarity, likely improving solubility in polar solvents like DMSO or acetone compared to chloro- or methyl-substituted analogs .
  • Thermal Stability : Nitro-substituted compounds generally exhibit higher thermal stability, making them suitable for high-energy applications, whereas methylated analogs may degrade at lower temperatures .

Biological Activity

3-(2-Bromo-4-nitrophenoxy)azetidine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article explores its mechanisms of action, biological evaluations, and relevant case studies, providing a comprehensive overview of its pharmacological properties.

Chemical Structure and Properties

The compound features a bromine atom and a nitro group attached to a phenoxy moiety, which is linked to an azetidine ring . This unique structure contributes to its reactivity and potential interactions with biological targets. The azetidine ring, known for imparting structural rigidity, may enhance the compound's ability to interact with various enzymes and receptors in biological systems.

The biological activity of this compound is believed to stem from its ability to interact with molecular targets such as enzymes or receptors. The nitro and bromine substituents can engage in electrophilic interactions , leading to the inhibition or activation of specific biochemical pathways. This mechanism is crucial for understanding the compound's therapeutic potential.

Anticancer Activity

Recent studies have evaluated the anticancer properties of azetidine derivatives, including this compound. For instance, compounds with similar structures have shown significant inhibitory effects against various cancer cell lines. The following table summarizes some findings related to the anticancer activity of azetidine derivatives:

Compound NameCell Line TestedIC50 (µM)Reference
This compoundHEPG2 (Liver Cancer)TBD
Azetidinone Derivative XMCF7 (Breast Cancer)1.18 ± 0.14
Azetidinone Derivative YHCT-116 (Colon Cancer)0.67

The above table illustrates the ongoing research into azetidine derivatives' potential as anticancer agents, suggesting that this compound may exhibit similar properties.

Antimicrobial Activity

Azetidine derivatives have also been noted for their antimicrobial properties. Studies have reported that compounds with similar structural features demonstrated potent activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For example:

Compound NameBacterial Strain TestedMinimum Inhibitory Concentration (MIC, µg/mL)Reference
This compoundStaphylococcus aureusTBD
Azetidinone Derivative AEscherichia coli128
Azetidinone Derivative BPseudomonas aeruginosa256

These findings indicate a promising avenue for further exploration of this compound as an antimicrobial agent.

Case Studies

  • Anticancer Screening : A recent study evaluated several azetidine derivatives for their anticancer activity using various cell lines. The results indicated that compounds with nitro substituents exhibited enhanced cytotoxic effects compared to those without, suggesting that this compound could be a candidate for further development in cancer therapy .
  • Antimicrobial Evaluation : Another investigation focused on the antimicrobial properties of azetidine derivatives against common pathogens. The study highlighted that compounds bearing nitro groups showed significant antibacterial activity, reinforcing the potential role of this compound in treating infections caused by resistant strains .

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